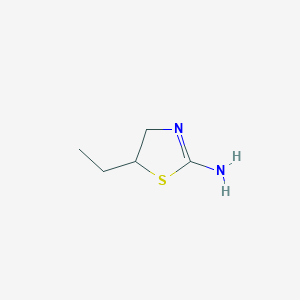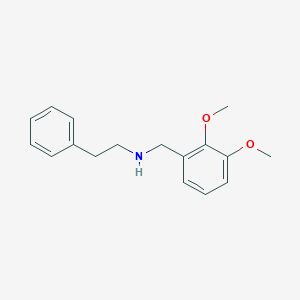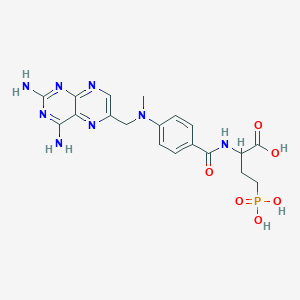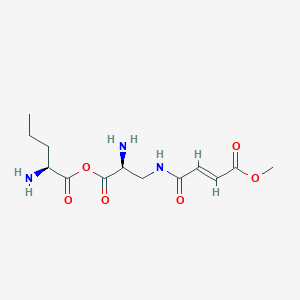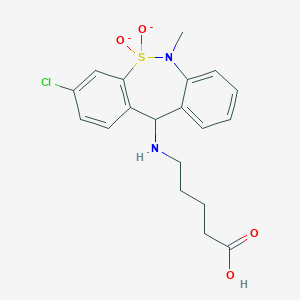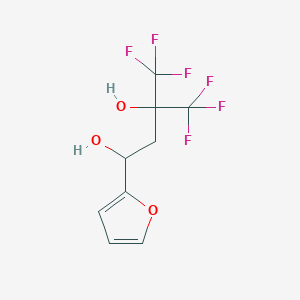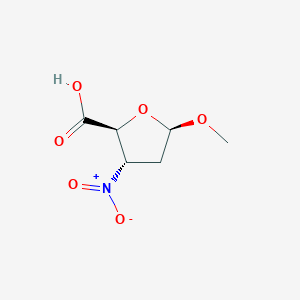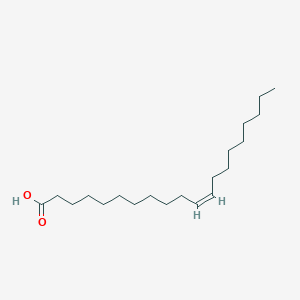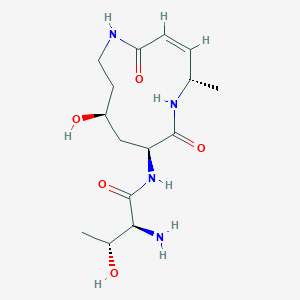
2,4-Dodecadienoylthreonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dodecadienoylthreonine is a type of amino acid that has been found to have various biological functions. It is an important component of several natural products and has been used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dodecadienoylthreonine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of various biological processes. It may also act as a signaling molecule, which can affect the behavior of cells and tissues.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and other microorganisms. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dodecadienoylthreonine in lab experiments include its unique properties and its ability to inhibit certain enzymes. This makes it an important tool for studying various biological processes. However, there are also limitations to its use. For example, it can be difficult to synthesize and may be expensive to use in large quantities.
Direcciones Futuras
There are many future directions for the study of 2,4-Dodecadienoylthreonine. One direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its role in various biological processes, such as the immune system and the biosynthesis of natural products. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential as a signaling molecule.
Métodos De Síntesis
2,4-Dodecadienoylthreonine can be synthesized through a variety of methods. One method involves the use of a Wittig reaction, which is a chemical reaction used to convert aldehydes and ketones into alkenes. Another method involves the use of a Horner-Wadsworth-Emmons reaction, which is a chemical reaction used to synthesize carbon-carbon double bonds. These methods have been used successfully to synthesize this compound in the laboratory.
Aplicaciones Científicas De Investigación
2,4-Dodecadienoylthreonine has been used in scientific research for a variety of purposes. It has been found to have antimicrobial properties and has been used to study the immune system. It has also been used to study the biosynthesis of natural products and to investigate the properties of amino acids. In addition, it has been used in the development of new drugs and therapies.
Propiedades
| 108351-43-5 | |
Fórmula molecular |
C15H26N4O5 |
Peso molecular |
342.39 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxy-N-[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]butanamide |
InChI |
InChI=1S/C15H26N4O5/c1-8-3-4-12(22)17-6-5-10(21)7-11(14(23)18-8)19-15(24)13(16)9(2)20/h3-4,8-11,13,20-21H,5-7,16H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)/b4-3-/t8-,9+,10-,11-,13-/m0/s1 |
Clave InChI |
CCYLUFZEKWWUDT-KVNLEZKGSA-N |
SMILES isomérico |
C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)N)O |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O |
SMILES canónico |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O |
Sinónimos |
2,4-dodecadienoylthreonine glidobactamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


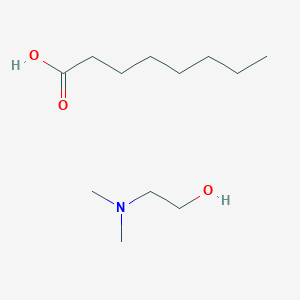
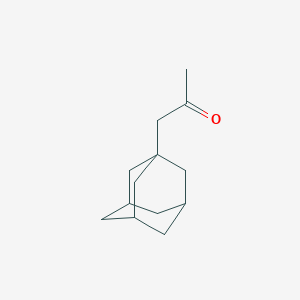
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
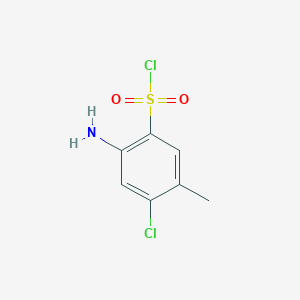
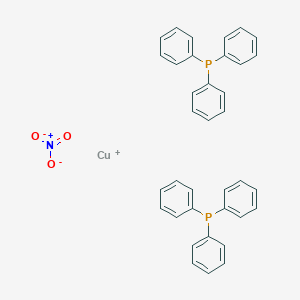
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
